Degradation Potency vs. MS159
LLC0424 degrades NSD2 with a DC50 of 20 nM in RPMI-8402 ALL cells, representing a ~260-fold improvement in degradation potency over MS159 (DC50 = 5,200 nM in 293FT cells), the first-in-class NSD2 PROTAC degrader that shares the same NSD2-PWWP1 binding warhead and cereblon E3 ligase recruitment strategy [1]. The rigid linker architecture of LLC0424 is credited for this enhanced ternary complex formation efficiency [2]. LLC0424 also achieves a Dmax of 96% vs. >82% for MS159 [1].
| Evidence Dimension | NSD2 protein degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 20 nM; Dmax = 96% (RPMI-8402 cells, 24 h treatment) |
| Comparator Or Baseline | MS159: DC50 = 5,200 nM; Dmax >82% (293FT cells, 48 h treatment) |
| Quantified Difference | ~260-fold lower DC50 (more potent); Dmax improvement from >82% to 96% |
| Conditions | LLC0424: RPMI-8402 ALL cells, 24 h. MS159: 293FT cells, 48 h. Both measured by immunoblotting. |
Why This Matters
The 260-fold potency gain means LLC0424 achieves nearly complete NSD2 depletion at concentrations two orders of magnitude lower than MS159, substantially reducing the risk of off-target effects in cell-based studies and enabling more robust in vivo dosing.
- [1] Liu L, et al. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader. J Med Chem. 2024;67(9):6938-6951. doi:10.1021/acs.jmedchem.3c01765. View Source
- [2] Liu L, et al. J Med Chem. 2024;67(9):6938-6951. Table 1 and Results section: structure-degradation relationship and linker optimization leading to LLC0424. View Source
